Cas no 64511-35-9 (Methanesulfonamide,N-[4-[2-hydroxy-3-[4-(4-methoxyphenyl)-1-piperazinyl]propoxy]phenyl]-)
64511-35-9 structure
Product Name:Methanesulfonamide,N-[4-[2-hydroxy-3-[4-(4-methoxyphenyl)-1-piperazinyl]propoxy]phenyl]-
CAS No:64511-35-9
MF:C21H29N3O5S
MW:435.537064313889
CID:503483
PubChem ID:3049116
Update Time:2025-04-19
Methanesulfonamide,N-[4-[2-hydroxy-3-[4-(4-methoxyphenyl)-1-piperazinyl]propoxy]phenyl]- Chemical and Physical Properties
Names and Identifiers
-
- Methanesulfonamide,N-[4-[2-hydroxy-3-[4-(4-methoxyphenyl)-1-piperazinyl]propoxy]phenyl]-
- N-[4-[2-hydroxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]methanesulfonamide
- DTXSID60983087
- N-(4-(2-Hydroxy-3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)methanesulfonamide
- 64511-35-9
- BRN 0591494
- N-(4-{2-Hydroxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)methanesulfonamide
- Methanesulfonamide, N-(4-(2-hydroxy-3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-
- 5-23-02-00148 (Beilstein Handbook Reference)
-
- Inchi: 1S/C21H29N3O5S/c1-28-20-9-5-18(6-10-20)24-13-11-23(12-14-24)15-19(25)16-29-21-7-3-17(4-8-21)22-30(2,26)27/h3-10,19,22,25H,11-16H2,1-2H3
- InChI Key: JQXLLBHYCUAYMD-UHFFFAOYSA-N
- SMILES: S(C)(NC1C=CC(=CC=1)OCC(CN1CCN(C2C=CC(=CC=2)OC)CC1)O)(=O)=O
Computed Properties
- Exact Mass: 435.18297
- Monoisotopic Mass: 435.182792
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 30
- Rotatable Bond Count: 9
- Complexity: 590
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 99.7
- XLogP3: 1.8
Experimental Properties
- Density: 1.29
- Boiling Point: 640.4°C at 760 mmHg
- Flash Point: 341.1°C
- Refractive Index: 1.605
- PSA: 91.34
Methanesulfonamide,N-[4-[2-hydroxy-3-[4-(4-methoxyphenyl)-1-piperazinyl]propoxy]phenyl]- Related Literature
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
64511-35-9 (Methanesulfonamide,N-[4-[2-hydroxy-3-[4-(4-methoxyphenyl)-1-piperazinyl]propoxy]phenyl]-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Enjia Trading Co., Ltd
Gold Member
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Gold Member
CN Supplier
Bulk
Essenoi Fine Chemical Co., Limited
Gold Member
CN Supplier
Reagent
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
CN Supplier
Bulk
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
CN Supplier
Reagent